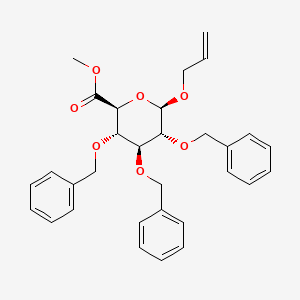
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate is a complex organic compound that belongs to the class of tetrahydropyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective substitution reactions. One common synthetic route involves the following steps:
Protection of Hydroxyl Groups: The starting material, a tetrahydropyran derivative, undergoes protection of its hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.
Allylation: The protected intermediate is then subjected to allylation using allyl bromide and a suitable base, such as potassium carbonate, to introduce the allyloxy group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized tetrahydropyran derivatives.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-6-(methoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(ethoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-6-(propoxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate
Uniqueness
The uniqueness of Methyl (2S,3S,4S,5R,6R)-6-(allyloxy)-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-carboxylate lies in its specific combination of allyloxy and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C31H34O7 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-prop-2-enoxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H34O7/c1-3-19-34-31-29(37-22-25-17-11-6-12-18-25)27(36-21-24-15-9-5-10-16-24)26(28(38-31)30(32)33-2)35-20-23-13-7-4-8-14-23/h3-18,26-29,31H,1,19-22H2,2H3/t26-,27-,28-,29+,31+/m0/s1 |
InChI Key |
PSXNNYHMFCEJTQ-WCDZDMCASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OCC=C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















